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molecular formula C11H9NO2 B8802505 2-Cyano-3-(4-methylphenyl)prop-2-enoic acid

2-Cyano-3-(4-methylphenyl)prop-2-enoic acid

Cat. No. B8802505
M. Wt: 187.19 g/mol
InChI Key: VSMAAVBAABUVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04645735

Procedure details

Tolualdehyde (400 g), cyanoacetic acid (311 g), acetic acid (60 ml) and ammonium acetate (25.6 g) were refluxed for 4 hours by heating in ethyl alcohol (1.6 l). After the reaction, ethyl alcohol was concentrated to 600 ml under a reduced pressure, and it was poured in 1 liter of iced water to separate crystals. The separated crystals were filtered out by suction to obtain 2-cyano-3-(4-methylphenyl)acrylic acid which melted at 210°-215° C. in a yield of 560 g. This compound (320 g) and thionyl chloride (252 g) were dissolved in acetonitrile (200 ml) by heating for 1 hour. After the reaction, acetonitrile and thionyl chloride were distilled off under a reduced pressure, and the resulting solid was added to a solution composed of hydroxyethyl methacrylate (244.8 g), pyridine (149 g) and acetonitrile (2 liters). The reaction was carried out for 2 hours while keeping the reaction temperature at 40° C. or less. After the reaction, the reaction solution was poured in iced water to separate crystals. The resulting crystals were recrystallized from ethyl alcohol (3 liters) to obtain 360 g of the desired product which melted at 74°-75° C.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
311 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[C:2](C=O)=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:10]([CH2:12][C:13]([OH:15])=[O:14])#[N:11].[C:16](O)(=O)C.C([O-])(=O)C.[NH4+]>C(O)C>[C:10]([C:12](=[CH:9][C:1]1[CH:6]=[CH:5][C:4]([CH3:16])=[CH:3][CH:2]=1)[C:13]([OH:15])=[O:14])#[N:11] |f:3.4|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C=O)C
Name
Quantity
311 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
25.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
Quantity
1.6 L
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to 600 ml under a reduced pressure, and it
ADDITION
Type
ADDITION
Details
was poured in 1 liter of iced water
CUSTOM
Type
CUSTOM
Details
to separate crystals
FILTRATION
Type
FILTRATION
Details
The separated crystals were filtered out by suction

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)O)=CC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04645735

Procedure details

Tolualdehyde (400 g), cyanoacetic acid (311 g), acetic acid (60 ml) and ammonium acetate (25.6 g) were refluxed for 4 hours by heating in ethyl alcohol (1.6 l). After the reaction, ethyl alcohol was concentrated to 600 ml under a reduced pressure, and it was poured in 1 liter of iced water to separate crystals. The separated crystals were filtered out by suction to obtain 2-cyano-3-(4-methylphenyl)acrylic acid which melted at 210°-215° C. in a yield of 560 g. This compound (320 g) and thionyl chloride (252 g) were dissolved in acetonitrile (200 ml) by heating for 1 hour. After the reaction, acetonitrile and thionyl chloride were distilled off under a reduced pressure, and the resulting solid was added to a solution composed of hydroxyethyl methacrylate (244.8 g), pyridine (149 g) and acetonitrile (2 liters). The reaction was carried out for 2 hours while keeping the reaction temperature at 40° C. or less. After the reaction, the reaction solution was poured in iced water to separate crystals. The resulting crystals were recrystallized from ethyl alcohol (3 liters) to obtain 360 g of the desired product which melted at 74°-75° C.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
311 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[C:2](C=O)=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:10]([CH2:12][C:13]([OH:15])=[O:14])#[N:11].[C:16](O)(=O)C.C([O-])(=O)C.[NH4+]>C(O)C>[C:10]([C:12](=[CH:9][C:1]1[CH:6]=[CH:5][C:4]([CH3:16])=[CH:3][CH:2]=1)[C:13]([OH:15])=[O:14])#[N:11] |f:3.4|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C=O)C
Name
Quantity
311 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
25.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
Quantity
1.6 L
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to 600 ml under a reduced pressure, and it
ADDITION
Type
ADDITION
Details
was poured in 1 liter of iced water
CUSTOM
Type
CUSTOM
Details
to separate crystals
FILTRATION
Type
FILTRATION
Details
The separated crystals were filtered out by suction

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)O)=CC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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